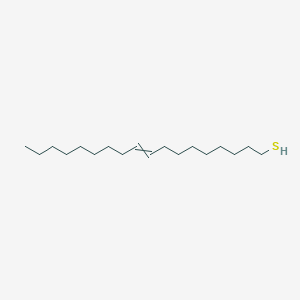

cis-9-Octadecene-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31494-22-1 |

|---|---|

Molecular Formula |

C18H36S |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

octadec-9-ene-1-thiol |

InChI |

InChI=1S/C18H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3 |

InChI Key |

LJLJPBMSWIYGOA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCS |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of cis-9-Octadecene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cis-9-Octadecene-1-thiol, also known as oleyl mercaptan. The document details two primary synthetic methodologies, starting from the readily available precursor, cis-9-octadecen-1-ol (oleyl alcohol). Furthermore, it outlines a robust purification protocol to achieve high-purity this compound suitable for research and development applications. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams.

Synthesis Methodologies

The conversion of cis-9-octadecen-1-ol to this compound can be effectively achieved through two principal synthetic routes: a one-step Mitsunobu reaction or a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-pot conversion of the primary alcohol to the corresponding thiol with inversion of configuration.[1] This method utilizes a phosphine reagent, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[2][3] A suitable sulfur source, like thioacetic acid, is then used as the nucleophile. A subsequent hydrolysis step is required to deprotect the acetyl group and yield the free thiol.

Experimental Protocol: Mitsunobu Reaction

A general procedure for the Mitsunobu reaction involves dissolving the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF).[1] The mixture is cooled, and the azodicarboxylate is added slowly.[1]

-

Step 1: Thioacetate Formation: To a solution of cis-9-octadecen-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, thioacetic acid (1.5 eq) is added. The mixture is cooled to 0 °C in an ice bath. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Step 2: Work-up and Isolation of Thioacetate: The reaction mixture is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

-

Step 3: Hydrolysis to Thiol: The purified thioacetate is dissolved in a mixture of methanol and hydrochloric acid (e.g., 3M HCl) and refluxed for 4-6 hours.

-

Step 4: Final Work-up and Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification is achieved by vacuum distillation.

Method 2: Tosylation and Nucleophilic Substitution

This two-step approach first involves the conversion of the alcohol to a tosylate, which is an excellent leaving group.[4][5] The tosylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol.[4] This method is robust and often provides good yields.

Experimental Protocol: Tosylation and Nucleophilic Substitution

-

Step 1: Tosylation of cis-9-Octadecen-1-ol: cis-9-Octadecen-1-ol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched by the addition of cold water and extracted with diethyl ether. The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude oleyl tosylate is obtained.

-

Step 2: Nucleophilic Substitution with Sodium Hydrosulfide: The crude oleyl tosylate is dissolved in a suitable solvent such as ethanol or a mixture of THF and water. Sodium hydrosulfide (NaSH) (2.0 eq) is added, and the mixture is heated to reflux for 6-8 hours.

-

Step 3: Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by vacuum distillation.

Purification

High purity of this compound is crucial for many applications. The primary methods for purification are column chromatography and vacuum distillation.

Column Chromatography

Column chromatography is effective for removing polar impurities, such as any remaining starting alcohol or by-products from the synthesis.

-

Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

-

Mobile Phase (Eluent): A non-polar solvent system is recommended. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective for separating the less polar thiol from more polar impurities.

Vacuum Distillation

For removing non-volatile impurities and achieving very high purity, vacuum distillation is the preferred method. Given the high boiling point of this compound, a high vacuum is necessary to prevent decomposition.

-

Distillation Conditions: The distillation should be performed under a high vacuum (e.g., <1 mmHg). The boiling point of the related oleyl alcohol is 148–150 °C at less than 1 mmHg, and the thiol is expected to have a similar boiling point under these conditions.[6]

Data Presentation

Table 1: Summary of Synthetic Methods and Estimated Yields

| Method | Key Reagents | Number of Steps | Estimated Yield | Purity |

| Mitsunobu Reaction | Triphenylphosphine, DIAD, Thioacetic Acid, HCl | 2 (one-pot for thioacetate) | 60-75% | >95% after purification |

| Tosylation & Substitution | p-Toluenesulfonyl chloride, Pyridine, NaSH | 2 | 70-85% | >97% after purification |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₆S |

| Molecular Weight | 284.54 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~150 °C at <1 mmHg (estimated) |

| Density | ~0.85 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents |

Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Reaction pathway for the Mitsunobu synthesis of this compound.

Caption: Reaction pathway for the tosylation and substitution synthesis of this compound.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of Oleyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl mercaptan, systematically known as (Z)-octadec-9-ene-1-thiol, is a long-chain unsaturated aliphatic thiol. Its unique structure, featuring a cis-double bond within an eighteen-carbon chain and a terminal thiol group, imparts a distinct set of chemical properties that are of significant interest in various fields, including materials science, organic synthesis, and pharmaceutical development. The presence of both a reactive thiol (-SH) group and a nucleophilic double bond (C=C) allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of novel molecules. This guide provides a comprehensive overview of the core chemical properties of oleyl mercaptan, including its physical characteristics, reactivity, and spectroscopic signature.

Physicochemical Properties

| Property | Value (Estimated for Oleyl Mercaptan) | Value (1-Octadecanethiol) | Citation |

| Molecular Formula | C₁₈H₃₆S | C₁₈H₃₈S | [1] |

| Molecular Weight | 284.55 g/mol | 286.57 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | White solid | [1] |

| Odor | Characteristic, strong, and unpleasant | - | [1] |

| Boiling Point | ~200-205 °C at 11 mmHg | 204-210 °C at 11 mmHg | |

| Melting Point | < 30 °C | 30-33 °C | |

| Density | ~0.85 g/mL at 25 °C | 0.847 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, and hydrocarbons. | Insoluble in water; Soluble in organic solvents. | [2][3] |

| CAS Number | 31494-22-1 (for cis-isomer) | 2885-00-9 |

Note: The presence of the cis-double bond in oleyl mercaptan is expected to lower its melting point and slightly alter its boiling point and density compared to its saturated counterpart, 1-octadecanethiol.

Reactivity and Key Chemical Transformations

The chemical behavior of oleyl mercaptan is dominated by the reactivity of its thiol group and the carbon-carbon double bond.

Reactions of the Thiol Group

The thiol group is the most reactive site in the molecule, participating in oxidation, nucleophilic substitution, and addition reactions.

Thiols are readily oxidized to disulfides, a reaction of significant importance in biochemistry and polymer science. This reversible reaction can be initiated by mild oxidizing agents such as iodine or even air.[4][5]

Reaction Scheme:

2 R-SH + [O] ⇌ R-S-S-R + H₂O (where R = Oleyl group)

The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile. It can readily participate in Sₙ2 reactions with alkyl halides to form thioethers.[6]

Reaction Scheme:

R-SH + Base → R-S⁻ + HB⁺ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = Oleyl group, R' = an alkyl group, and X = a halide)

Reactions of the Double Bond: Thiol-Ene Reaction

The "thiol-ene" reaction is a powerful and versatile click chemistry reaction involving the addition of a thiol across a double bond.[7] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a nucleophilic mechanism (catalyzed by a base).[8] The radical-initiated reaction typically proceeds via an anti-Markovnikov addition.[7]

Reaction Scheme (Radical Mechanism):

R-SH + Initiator → R-S• R-S• + CH₂=CH-R' → R-S-CH₂-C•H-R' R-S-CH₂-C•H-R' + R-SH → R-S-CH₂-CH₂-R' + R-S• (where R and R' are alkyl groups)

Experimental Protocols

Detailed experimental procedures for oleyl mercaptan are not widely published. However, standard organic chemistry protocols for the characterization and reaction of long-chain thiols can be readily adapted.

Determination of Physical Properties

-

Boiling Point: The boiling point of high-molecular-weight liquids like oleyl mercaptan is typically determined under reduced pressure to prevent decomposition.[9] A common method involves using a short-path distillation apparatus or a Kugelrohr apparatus. The temperature at which the liquid distills at a given pressure is recorded as the boiling point.

-

Melting Point: For long-chain thiols that are solid at room temperature, the melting point is determined using a standard melting point apparatus.[10][11] A small amount of the solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

-

Solubility: The solubility of oleyl mercaptan in various solvents can be determined by adding a small, measured amount of the thiol to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which the thiol fully dissolves is noted. This can be done qualitatively (soluble/insoluble) or quantitatively to determine the concentration at saturation.

General Protocol for Oxidation to Disulfide

-

Dissolve a known amount of oleyl mercaptan in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Slowly add a solution of a mild oxidizing agent, such as iodine (I₂) in the same solvent, to the thiol solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude dioleyl disulfide.

-

Purify the product by column chromatography if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-SH (Thiol proton): A broad singlet typically appearing between δ 1.0-2.0 ppm. The chemical shift can be variable and is concentration-dependent.

-

-CH=CH- (Olefinic protons): A multiplet in the region of δ 5.3-5.4 ppm, characteristic of the cis-double bond protons in oleic acid derivatives.[12]

-

-CH₂-S- (Methylene group adjacent to sulfur): A triplet around δ 2.5 ppm.

-

-CH₂-C=C (Allylic protons): A multiplet around δ 2.0 ppm.

-

-(CH₂)n- (Alkyl chain methylene groups): A broad multiplet centered around δ 1.2-1.4 ppm.

-

-CH₃ (Terminal methyl group): A triplet around δ 0.9 ppm.[12]

-

-

¹³C NMR:

-

-CH=CH- (Olefinic carbons): Signals in the range of δ 129-131 ppm.

-

-CH₂-SH (Carbon adjacent to sulfur): A signal in the region of δ 24-28 ppm.

-

Alkyl chain carbons: A series of signals between δ 14-35 ppm.

-

Infrared (IR) Spectroscopy

-

S-H stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹. This is a characteristic peak for thiols.

-

C=C stretch (cis): A weak absorption band around 1650-1660 cm⁻¹.

-

=C-H stretch: A medium absorption band just above 3000 cm⁻¹.

-

C-H stretch (alkane): Strong absorption bands in the region of 2850-2960 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of oleyl mercaptan would be expected to show a molecular ion peak (M⁺) at m/z = 284.5. Fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the long alkyl chain.

Conclusion

Oleyl mercaptan is a valuable chemical intermediate with a rich and diverse reactivity profile. Its long alkyl chain, cis-double bond, and terminal thiol group provide multiple avenues for chemical modification. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be reliably inferred from its structure and the well-established chemistry of long-chain thiols and alkenes. This guide provides a foundational understanding of the core chemical properties of oleyl mercaptan to support its application in research and development.

References

- 1. Buy Oleyl mercaptan [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. magritek.com [magritek.com]

A Technical Guide to cis-9-Octadecene-1-thiol (Oleyl Mercaptan) for Advanced Research Applications

CAS Number: 31494-22-1

This technical guide provides an in-depth overview of cis-9-Octadecene-1-thiol, also known as Oleyl Mercaptan. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis and characterization, and its burgeoning applications in the field of nanomedicine and drug delivery.

Core Chemical and Physical Properties

This compound is a long-chain unsaturated aliphatic thiol. Its unique structure, featuring a hydrophilic thiol head and a long, hydrophobic cis-alkenyl tail, makes it an ideal candidate for forming self-assembled monolayers (SAMs) on noble metal surfaces and for the surface functionalization of nanoparticles. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31494-22-1 | [1][2] |

| Molecular Formula | C18H36S | [1][2] |

| Molecular Weight | 284.54 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 0.852 g/mL at 25 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes, most commonly starting from the readily available precursor, cis-9-octadecen-1-ol (oleyl alcohol). Two plausible synthetic pathways are detailed below.

Experimental Protocols

Method 1: Two-Step Synthesis via Mitsunobu Reaction and Thioacetate Deprotection

This method involves the conversion of oleyl alcohol to an S-oleyl thioacetate intermediate using a Mitsunobu reaction, followed by deprotection to yield the final thiol product.[3][4] This approach is favored for its mild reaction conditions that preserve the cis-double bond.

-

Step 1: Synthesis of S-(cis-9-Octadecenyl) ethanethioate

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-9-octadecen-1-ol (1 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF).[5]

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.[5]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the S-oleyl thioacetate.

-

-

Step 2: Deprotection to this compound

-

Dissolve the S-(cis-9-Octadecenyl) ethanethioate (1 eq.) in deoxygenated ethanol.

-

Under an inert atmosphere, add an aqueous solution of sodium hydroxide (2 eq.) dropwise.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction to room temperature and neutralize with a degassed solution of hydrochloric acid (2 M).

-

Extract the product with a degassed organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Method 2: Synthesis via Oleyl Bromide Intermediate

This method involves the conversion of oleyl alcohol to oleyl bromide, followed by nucleophilic substitution with a hydrosulfide salt.

-

Step 1: Synthesis of (Z)-1-bromo-9-octadecene (Oleyl Bromide)

-

In a flask equipped with a dropping funnel and a condenser, cool cis-9-octadecen-1-ol (1 eq.) in an appropriate solvent like diethyl ether or dichloromethane.

-

Slowly add phosphorus tribromide (PBr3) (0.4 eq.) dropwise with stirring, maintaining a low temperature.[6][7]

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours.

-

Carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude oleyl bromide by vacuum distillation.

-

-

Step 2: Synthesis of this compound

-

Prepare a solution of potassium hydrosulfide (KSH) in ethanol. Caution: KSH is corrosive and releases toxic H2S gas upon acidification.

-

Add the purified oleyl bromide (1 eq.) to the KSH solution.

-

Heat the reaction mixture to reflux for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the crude thiol by vacuum distillation.

-

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. The expected spectral data are summarized in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ 5.35 (m, 2H, -CH=CH-), 2.51 (q, 2H, -CH₂-SH), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.60 (m, 2H, -CH₂-CH₂-SH), 1.28 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR | δ 130.0 (-CH=CH-), 39.5 (-CH₂-), 34.0 (-CH₂-), 32.6 (-CH₂-), 29.8-29.2 (multiple -CH₂-), 28.9 (-CH₂-), 27.2 (-CH₂-), 24.7 (-CH₂-), 22.7 (-CH₂-), 14.1 (-CH₃) |

| FTIR (Neat) | ~3005 cm⁻¹ (=C-H stretch), ~2925 cm⁻¹ (C-H stretch, asymmetric), ~2855 cm⁻¹ (C-H stretch, symmetric), ~2550 cm⁻¹ (S-H stretch, weak), ~1655 cm⁻¹ (C=C stretch, weak) |

| Mass Spec (EI) | M⁺ at m/z 284.5, fragmentation patterns showing loss of alkyl chains and the thiol group. |

Note: Predicted NMR shifts are based on known values for oleyl moieties and long-chain thiols.[8][9][10][11] FTIR peaks are based on characteristic functional group absorptions.[12][13][14][15]

Applications in Drug Development and Nanomedicine

The amphiphilic nature of this compound makes it a valuable ligand for the surface functionalization of nanoparticles (NPs), such as gold nanoparticles (AuNPs), for biomedical applications. The thiol group forms a strong covalent bond with the gold surface, creating a self-assembled monolayer (SAM) that can encapsulate the NP core. The exposed hydrophobic tails can then be embedded within lipid bilayers of liposomes or interact with other hydrophobic entities.

Functionalization of Nanoparticles

The functionalization of AuNPs with this compound is a crucial step in preparing these nanomaterials for drug delivery applications.

Experimental Protocol: Functionalization of Gold Nanoparticles

-

Synthesize AuNPs using a standard method, such as the Turkevich method for citrate-capped AuNPs.[16]

-

Prepare a solution of this compound in ethanol.

-

Add the thiol solution to the aqueous AuNP colloid with vigorous stirring.

-

Allow the ligand exchange reaction to proceed for several hours at room temperature.

-

Purify the functionalized AuNPs by centrifugation and resuspension in a suitable solvent to remove excess thiol and byproducts.

-

Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.[1][17]

Cellular Uptake and Drug Delivery

Nanoparticles functionalized with long-chain thiols like this compound can be incorporated into larger drug delivery systems, such as lipid nanoparticles (LNPs), or used to deliver hydrophobic drugs. The surface properties of these functionalized NPs play a critical role in their interaction with cells and their subsequent uptake. The primary mechanism of cellular entry for nanoparticles is endocytosis.[18]

The general pathway involves the nanoparticle interacting with the cell membrane, followed by engulfment into an endosome. The nanoparticle-loaded endosome then traffics within the cell, potentially fusing with lysosomes where the payload can be released. The efficiency of this process is influenced by nanoparticle size, shape, and surface chemistry.

Safety and Toxicology

Table 3: Common In Vitro Assays for Nanoparticle Toxicity

| Assay | Endpoint Measured |

| MTT/MTS/WST-1 | Cell viability and proliferation |

| LDH Assay | Cell membrane integrity |

| Trypan Blue Exclusion | Cell membrane integrity |

| ELISA | Inflammatory response (e.g., IL-6, IL-8) |

| Flow Cytometry | Apoptosis, cell cycle arrest |

It is crucial to conduct thorough toxicological assessments of any novel nanomaterial intended for biomedical applications.

Conclusion

This compound is a versatile molecule with significant potential in materials science and nanomedicine. Its ability to form stable self-assembled monolayers on metal surfaces makes it a key component in the development of functionalized nanoparticles for drug delivery and diagnostic applications. Further research into its specific biological interactions and the optimization of its use in targeted therapies will undoubtedly expand its utility in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Oleylamine(112-90-3) 13C NMR [m.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and characterization of functionalized glyco thiolate capped gold nanoparticles for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 22. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 23. In vitro toxicity testing of nanoparticles in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Self-Assembly Mechanism of cis-9-Octadecene-1-thiol on Gold

A comprehensive review of the available scientific literature reveals a significant gap in the specific research concerning the self-assembly mechanism of cis-9-Octadecene-1-thiol on gold surfaces. While the broader field of thiol-based self-assembled monolayers (SAMs) on gold is well-documented, detailed experimental data, quantitative analyses, and specific mechanistic studies for this particular unsaturated thiol are not presently available in published research.

The presence of a cis-double bond at the center of the C18 alkyl chain in this compound (also known as oleyl mercaptan) introduces a significant structural feature that is expected to profoundly influence the packing, orientation, and overall structure of the resulting self-assembled monolayer. This "kink" in the hydrocarbon chain would likely disrupt the dense, quasi-crystalline packing typically observed for straight-chain alkanethiols, leading to a more disordered and less compact monolayer.

General Principles of Thiol Self-Assembly on Gold

While specific data for this compound is unavailable, the fundamental mechanism of thiol self-assembly on gold is understood to proceed in a two-step process:

-

Physisorption: The thiol molecules initially adsorb to the gold surface through weak van der Waals interactions. In this stage, the molecules are relatively mobile on the surface.

-

Chemisorption: This is followed by the formation of a strong, covalent bond between the sulfur atom of the thiol and the gold surface. This process involves the cleavage of the S-H bond.

The final structure and properties of the SAM are influenced by several factors, including the structure of the thiol, the solvent, the temperature, and the immersion time.

Expected Influence of the cis-Double Bond

Based on the principles of self-assembly and the behavior of other unsaturated molecules, the following effects of the cis-9 double bond on the SAM formation of this compound on gold can be hypothesized:

-

Reduced Packing Density: The kink in the alkyl chain would create steric hindrance, preventing the molecules from packing as closely as their saturated counterparts (e.g., octadecanethiol). This would result in a lower surface coverage.

-

Disordered Monolayer: The disruption of close packing would lead to a more disordered, liquid-like monolayer structure, with a lower degree of orientational and translational order.

-

Different Tilt Angle: The angle at which the alkyl chains tilt with respect to the surface normal would be significantly different from that of straight-chain alkanethiols.

Data Presentation and Experimental Protocols

Due to the absence of specific research on this compound, it is not possible to provide tables of quantitative data (e.g., contact angles, film thickness, surface coverage) or detailed experimental protocols for its self-assembly.

Visualizations

Similarly, the creation of accurate Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships specific to the self-assembly of this compound on gold is not feasible without empirical data. A generic workflow for thiol SAM formation can be conceptualized, but it would not capture the unique aspects imparted by the cis-double bond.

Below is a generalized, hypothetical workflow for the study of a novel thiol SAM, which would be applicable to future research on this compound.

Caption: Generalized workflow for the preparation and characterization of a thiol SAM on a gold substrate.

An In-depth Technical Guide on the Molecular Structure and Conformation of cis-9-Octadecene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Conformation

cis-9-Octadecene-1-thiol (C₁₈H₃₆S) is a long-chain unsaturated thiol with a molecular weight of 284.54 g/mol . Its structure consists of an eighteen-carbon chain with a cis-configured double bond between carbons 9 and 10, and a thiol (-SH) group at one terminus. The presence of the cis double bond introduces a significant kink in the hydrocarbon chain, influencing its packing and conformational flexibility.

Predicted Molecular Geometry

The molecular geometry of this compound can be inferred from the known structures of oleic acid (for the C18 chain with a cis-9 double bond) and various long-chain alkanethiols (for the C-S-H head group). The cis configuration of the double bond results in a bent overall shape of the molecule, in contrast to the more linear structure of its trans isomer or the fully saturated octadecanethiol.

Table 1: Predicted Bond Lengths for this compound

| Bond Type | Predicted Length (Å) | Source Analogy |

| C=C | 1.34 | Oleic Acid |

| C-C (sp²-sp³) | 1.51 | Oleic Acid |

| C-C (sp³-sp³) | 1.54 | Alkanes |

| C-H (on C=C) | 1.09 | Alkenes |

| C-H (on alkane chain) | 1.10 | Alkanes |

| C-S | 1.82 | Alkanethiols |

| S-H | 1.34 | Alkanethiols |

Table 2: Predicted Bond Angles for this compound

| Bond Angle | Predicted Angle (°) | Source Analogy |

| C=C-C | 124 | Oleic Acid |

| C-C-C (alkane chain) | 112 | Alkanes |

| C-S-H | 96.5 | Alkanethiols |

| C-C-S | 110 | Alkanethiols |

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around its numerous C-C single bonds. The presence of the rigid cis-double bond significantly restricts the conformational space compared to its saturated counterpart. The kink introduced by the double bond leads to a less ordered packing in condensed phases and a lower melting point. The terminal thiol group also influences the molecule's orientation, especially in self-assembled monolayers on metal surfaces.

Experimental Protocols

This section outlines detailed, representative experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of thiols is via the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide, followed by acidification.

Protocol:

-

Preparation of cis-9-Octadecen-1-yl Bromide: cis-9-Octadecen-1-ol (oleyl alcohol) is treated with a brominating agent such as phosphorus tribromide (PBr₃) in a dry, non-polar solvent like diethyl ether at 0°C. The reaction is typically stirred for several hours and then quenched with water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude bromide.

-

Thiol Synthesis: The resulting cis-9-Octadecen-1-yl bromide is dissolved in an alcoholic solvent (e.g., ethanol) and reacted with a solution of sodium hydrosulfide (NaSH). The reaction mixture is heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the thiolate. The product is extracted with an organic solvent, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Characterization Techniques

GC-MS is a powerful technique to determine the purity and confirm the molecular weight of this compound.

Protocol:

-

Sample Preparation: A dilute solution of the purified thiol is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

The resulting chromatogram will show a single major peak, and the mass spectrum of this peak should exhibit a molecular ion peak (M⁺) at m/z 284.5, corresponding to the molecular weight of this compound.

NMR spectroscopy is essential for confirming the detailed molecular structure, including the presence and configuration of the double bond and the thiol group.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified thiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Expected chemical shifts (δ):

-

~5.35 ppm (multiplet, 2H, -CH=CH-).

-

~2.5 ppm (quartet, 2H, -CH₂-SH).

-

~2.0 ppm (multiplet, 4H, -CH₂-CH=CH-CH₂-).

-

~1.2-1.4 ppm (broad multiplet, 22H, -(CH₂)₁₁-).

-

~1.3 ppm (triplet, 1H, -SH).

-

~0.88 ppm (triplet, 3H, -CH₃).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Expected chemical shifts (δ):

-

~130 ppm (-CH=CH-).

-

~30-34 ppm (various -CH₂- carbons).

-

~24.7 ppm (-CH₂-CH₂-SH).

-

~22.7 ppm (-CH₂-CH₃).

-

~14.1 ppm (-CH₃).

-

-

Visualizations

Logical Relationship of Structural Features

Caption: Key structural components of this compound.

Experimental Workflow for Characterization

Caption: A typical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is scarce, by leveraging data from analogous compounds, a reliable structural model has been presented. The provided hypothetical experimental protocols offer a practical framework for the synthesis and characterization of this and similar long-chain unsaturated thiols. The visualizations aim to clarify the key structural features and a logical workflow for its analysis. This guide serves as a valuable resource for researchers and professionals working with this class of molecules, facilitating a deeper understanding of their properties and potential applications.

An In-depth Technical Guide to the Solubility of cis-9-Octadecene-1-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-9-Octadecene-1-thiol. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides a detailed experimental protocol for its precise determination in various organic solvents.

Introduction to this compound

This compound, also known as oleyl mercaptan, is an unsaturated long-chain aliphatic thiol. Its molecular structure consists of an eighteen-carbon chain with a cis double bond between carbons 9 and 10, and a terminal thiol (-SH) group. This structure imparts a predominantly nonpolar character to the molecule, which is a key determinant of its solubility. The thiol group offers a site for specific chemical reactions and interactions, making it a molecule of interest in various research and development applications, including as a linker in drug delivery systems and in the functionalization of nanoparticles.

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound possesses a long hydrophobic carbon chain, making it largely nonpolar. The thiol group introduces a slight degree of polarity, but its contribution is minimal compared to the long hydrocarbon tail.

General solubility expectations for thiols indicate that they are less soluble in polar solvents like water than their corresponding alcohols due to weaker hydrogen bonding capabilities.[1][2][3][4] As the length of the carbon chain increases, the solubility in polar solvents decreases significantly.

Qualitative Solubility Profile

Based on the molecular structure of this compound and the general principles of solubility, a qualitative solubility profile in a range of common organic solvents can be predicted. The following table summarizes these expectations.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | High | Both solute and solvent are nonpolar, leading to favorable van der Waals interactions. |

| Toluene | High | The nonpolar aromatic ring of toluene interacts well with the long hydrocarbon chain of the thiol. | |

| Diethyl Ether | High | Although it has some polarity, ether is a good solvent for many nonpolar and moderately polar compounds. | |

| Polar Aprotic | Acetone | Moderate | The polarity of acetone may lead to some solubility, but the long nonpolar chain will limit it. |

| Acetonitrile | Low | Acetonitrile is a relatively polar solvent and is not expected to be a good solvent for this thiol. | |

| Dimethylformamide (DMF) | Moderate to Low | Similar to other polar aprotic solvents, the long alkyl chain will hinder solubility. | |

| Dimethyl Sulfoxide (DMSO) | Low | DMSO is a highly polar solvent and is unlikely to dissolve the nonpolar thiol to a significant extent. | |

| Polar Protic | Ethanol | Low | The polarity and hydrogen-bonding capability of ethanol are not well-matched with the nonpolar thiol. |

| Methanol | Low | Methanol is more polar than ethanol, further reducing its ability to dissolve the long-chain thiol. | |

| Water | Insoluble | The hydrophobic nature of the C18 chain makes it virtually insoluble in water. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Micropipettes

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

-

Autosampler vials for analysis

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. Gentle agitation should be maintained.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved thiol to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Filter the withdrawn aliquot through a chemically compatible syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the filtered sample aliquot using a suitable analytical method such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the quantitative determination of solubility.

This guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound. By following the outlined experimental protocol, users can obtain reliable and accurate solubility data, which is crucial for the successful design and implementation of their research and development projects.

References

An In-Depth Technical Guide to the Fundamental Interactions of cis-9-Octadecene-1-thiol with Metal Surfaces

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interface between organic molecules and metal surfaces is a cornerstone of numerous scientific and technological fields, including molecular electronics, biosensing, corrosion inhibition, and catalysis. Self-assembled monolayers (SAMs) of organothiols on noble metal substrates have emerged as a powerful platform for tailoring surface properties with nanoscale precision. Among the vast library of thiol-based molecules, cis-9-Octadecene-1-thiol (also known as oleyl mercaptan) presents a unique case study due to its long alkyl chain and the presence of a cis-double bond in the C18 backbone. This unsaturation introduces significant conformational constraints that influence the packing, orientation, and electronic properties of the resulting monolayer, distinguishing it from its saturated counterpart, octadecanethiol.

This technical guide provides a comprehensive overview of the fundamental interactions of this compound with various metal surfaces, with a primary focus on gold, copper, silver, and platinum. It is designed to be a valuable resource for researchers and professionals seeking to understand and harness the unique properties of these interfaces. The information presented herein is a synthesis of experimental findings and theoretical predictions, offering insights into adsorption mechanisms, monolayer structure, and the impact of the cis-double bond on the overall assembly. While direct experimental data for this compound is limited in the scientific literature, this guide draws upon analogous systems of long-chain saturated and unsaturated thiols to provide a robust and insightful analysis.

Adsorption Mechanism and Energetics

The formation of a self-assembled monolayer of this compound on a metal surface is a spontaneous chemisorption process driven by the strong affinity of the sulfur headgroup for the metal. The initial step involves the cleavage of the S-H bond, leading to the formation of a thiolate species that covalently bonds to the metal surface. The energetics of this interaction are a critical factor in determining the stability and structure of the resulting monolayer.

Theoretical Adsorption Energies

Density Functional Theory (DFT) calculations are a powerful tool for predicting the adsorption energies of molecules on surfaces. While specific DFT data for this compound is scarce, studies on similar molecules, such as allyl mercaptan on copper and methanethiol on gold, provide valuable insights into the expected range of adsorption energies. The presence of the double bond in this compound can influence the adsorption energy through electronic effects and potential interactions with the metal surface.

| Metal Surface | Crystal Face | Adsorption Energy (eV) | Computational Method | Notes |

| Gold (Au) | (111) | -0.84 to -2.68 | DFT (various functionals) | Adsorption energy is highly dependent on the chosen functional. The range reflects values for different thiol molecules on gold. The presence of the double bond may slightly alter this value. |

| Copper (Cu) | (100) | -1.5 to -2.5 | DFT | Studies on allyl mercaptan show that the (100) face is the most favorable for adsorption. |

| (110) | -1.2 to -2.0 | DFT | ||

| (111) | -1.0 to -1.8 | DFT | ||

| Silver (Ag) | (111) | -1.0 to -1.8 | DFT | Generally, the Ag-S bond is considered slightly weaker than the Au-S and Cu-S bonds. |

| Platinum (Pt) | (111) | -1.5 to -2.5 | DFT | Platinum's catalytic activity suggests a strong interaction with the thiol headgroup. |

Note: The adsorption energies are presented as negative values, indicating an exothermic and favorable process. The data is largely extrapolated from studies on analogous short-chain and unsaturated thiols.

Structure and Ordering of Self-Assembled Monolayers

The structure of the self-assembled monolayer is a result of the interplay between molecule-substrate and molecule-molecule interactions. The long alkyl chain of this compound, along with the conformational constraint imposed by the cis-double bond, plays a crucial role in the final packing density and molecular orientation.

Influence of the Cis-Double Bond

Unlike their saturated counterparts which can adopt a more flexible, all-trans conformation, the cis-double bond in this compound introduces a permanent "kink" in the alkyl chain. This kink disrupts the close packing that is characteristic of long-chain alkanethiol SAMs, leading to a less ordered and lower density monolayer. This increased disorder can have significant implications for the barrier properties and surface energy of the monolayer.

Quantitative Structural Parameters

| Parameter | Saturated Alkanethiol (e.g., Octadecanethiol) | Unsaturated Thiol (e.g., this compound) | Experimental Technique |

| Tilt Angle (from surface normal) | ~30° | Expected to be larger and more varied | X-ray Photoelectron Spectroscopy (XPS), Infrared Spectroscopy (IR) |

| Packing Density | High | Lower | Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM) |

| Monolayer Thickness | ~2.0 - 2.2 nm | Expected to be slightly lower due to increased tilt | Ellipsometry, XPS |

| Surface Coverage | High (approaching a full monolayer) | Lower | Electrochemical Methods, Quartz Crystal Microbalance (QCM) |

Note: The values for this compound are estimations based on the expected impact of the cis-double bond.

Experimental Protocols

The formation and characterization of this compound SAMs involve a series of well-defined experimental procedures. The following protocols are generalized from standard practices for long-chain thiol self-assembly on metal surfaces.

Substrate Preparation

-

Metal Deposition: A thin film of the desired metal (e.g., 100-200 nm of gold with a 5-10 nm chromium or titanium adhesion layer) is deposited onto a smooth substrate, typically a silicon wafer or mica sheet, using techniques like electron beam evaporation or sputtering.

-

Cleaning: The metal-coated substrate is thoroughly cleaned to remove organic contaminants. This can be achieved by UV-ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ), or solvent rinsing (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of inert gas (e.g., nitrogen or argon).

Self-Assembled Monolayer Formation

-

Solution Preparation: A dilute solution of this compound (typically 1-10 mM) is prepared in a high-purity solvent such as ethanol or isopropanol.

-

Immersion: The cleaned metal substrate is immersed in the thiol solution for a specified period, typically ranging from 12 to 24 hours at room temperature, to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any physisorbed molecules. The substrate is then dried under a stream of inert gas.

Characterization Techniques

-

X-ray Photoelectron Spectroscopy (XPS): Used to confirm the chemical composition of the monolayer and the formation of the metal-thiolate bond. High-resolution scans of the S 2p, C 1s, and the respective metal core levels provide detailed chemical state information.

-

Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer at the atomic or molecular level, revealing information about the packing structure, domain boundaries, and defects.

-

Contact Angle Goniometry: Measures the static and dynamic contact angles of liquids on the monolayer surface, which provides information about the surface energy and wettability.

-

Ellipsometry: A non-destructive optical technique used to measure the thickness of the organic monolayer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the monolayer and can be used to infer the orientation of the alkyl chains.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound interactions with metal surfaces.

Caption: The self-assembly process of this compound on a metal surface.

Caption: A simplified workflow for X-ray Photoelectron Spectroscopy (XPS) analysis.

Caption: Comparison of saturated and unsaturated thiol monolayer characteristics.

Conclusion

The interaction of this compound with metal surfaces presents a fascinating case of molecular self-assembly where the subtle interplay of a long alkyl chain and a cis-double bond dictates the structure and properties of the resulting monolayer. While direct quantitative data for this specific molecule remains an area for future research, by drawing parallels with well-studied alkanethiols and other unsaturated systems, we can construct a detailed picture of its behavior. The inherent disorder introduced by the cis-double bond offers unique opportunities for creating surfaces with tailored properties, distinct from their more ordered, saturated counterparts. This guide provides a foundational understanding for researchers and professionals to explore and exploit the unique characteristics of this compound in their respective fields. Further experimental and computational studies are encouraged to refine the quantitative data and deepen our understanding of this intriguing molecular system.

Surface Energy of cis-9-Octadecene-1-thiol Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Surface Energy of Thiol Monolayers

Self-assembled monolayers of organothiols on gold are a cornerstone of surface science, enabling precise control over interfacial properties. The surface energy of a SAM is a critical parameter that dictates its wettability, adhesion, and biocompatibility. It is determined by the chemical nature of the terminal group of the assembled molecules. For a cis-9-Octadecene-1-thiol monolayer, the surface is defined by the C18 alkyl chain containing a single cis-double bond, which influences the packing density and conformational order of the monolayer, and consequently, its surface energy.

The formation of a thiol SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold, resulting in a stable, covalent Au-S bond.[1] The long alkyl chains then align due to van der Waals interactions to form a densely packed monolayer.[1]

Quantitative Data: Representative Contact Angle Measurements

Direct measurements of the surface energy of this compound are not extensively reported. However, the surface energy can be inferred from contact angle measurements with various probe liquids. The presence of the cis-double bond in the alkyl chain is expected to introduce some disorder into the monolayer compared to a saturated alkanethiol of the same length (e.g., octadecanethiol), which may influence the wettability.

For context, the following table summarizes typical advancing contact angle values for similar long-chain alkanethiol SAMs on gold, which can serve as a benchmark.

| Thiol Compound | Probe Liquid | Advancing Contact Angle (θ) | Reference |

| Hexadecanethiol (C16) | Water | 112° - 115° | [2] |

| Hexadecanethiol (C16) | Hexadecane | ~45° | [1] |

| Octadecanethiol (C18) | Water | 110° - 115° | [3] |

| 12-(3-thienyl)dodecanethiol | Water | Not Specified | [4] |

| 12-(3-thienyl)dodecanethiol | Hexadecane | Not Specified | [4] |

Note: The exact contact angle can vary depending on substrate smoothness, monolayer quality, and measurement conditions.

Experimental Protocols

Formation of this compound Self-Assembled Monolayer

Objective: To prepare a well-ordered monolayer of this compound on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)

-

This compound (high purity)

-

Anhydrous ethanol (or other suitable solvent like isopropanol or toluene)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse the substrate thoroughly with deionized water.

-

Rinse with ethanol.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

-

Monolayer Deposition:

-

Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

-

Immediately immerse the clean, dry gold substrate into the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.

-

-

Post-Deposition Rinsing:

-

Remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrate again under a stream of nitrogen.

-

-

Characterization:

-

The quality of the SAM can be assessed using techniques such as ellipsometry (to measure thickness), X-ray photoelectron spectroscopy (XPS, to confirm chemical composition and bonding), and atomic force microscopy (AFM, to visualize surface morphology).

-

Contact Angle Goniometry for Surface Energy Determination

Objective: To measure the contact angles of various probe liquids on the this compound SAM to calculate the surface energy.

Materials:

-

Goniometer with a high-resolution camera and droplet dispensing system.

-

A set of high-purity probe liquids with known surface tension components (e.g., deionized water, diiodomethane, glycerol).

-

The prepared this compound SAM on a gold substrate.

Procedure:

-

Instrument Setup:

-

Place the SAM-coated substrate on the goniometer stage and ensure it is level.

-

Fill the syringe with the first probe liquid.

-

-

Droplet Deposition and Measurement:

-

Carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the monolayer surface.

-

Record a high-resolution image or video of the droplet profile.

-

Measure the advancing contact angle by slowly increasing the droplet volume and measuring the angle just before the contact line advances.

-

Measure the receding contact angle by slowly withdrawing liquid from the droplet and measuring the angle just before the contact line recedes.

-

Repeat the measurement at multiple locations on the surface to ensure reproducibility.

-

-

Data Analysis:

-

Repeat the procedure for at least two other probe liquids with different polar and dispersive surface tension components.

-

Use the measured contact angles and the known surface tension components of the probe liquids to calculate the surface free energy of the solid using a suitable model (e.g., Owens-Wendt-Rabel-Kaelble (OWRK), Fowkes, or Wu models).

-

Diagrams

Caption: Experimental workflow for SAM formation and surface energy analysis.

Caption: Logical relationship for surface energy calculation from contact angles.

References

Unveiling the Electronic Landscape of cis-9-Octadecene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-9-Octadecene-1-thiol, an unsaturated long-chain alkylthiol, presents a unique molecular architecture that is of significant interest in the fields of molecular electronics, biosensing, and drug delivery. The presence of a cis-double bond within its eighteen-carbon backbone introduces a distinct kink, leading to the formation of disordered, fluidic self-assembled monolayers (SAMs) on gold surfaces. This characteristic makes them excellent mimics for biological cell membranes and provides a versatile platform for studying charge transport across molecular junctions. This in-depth technical guide explores the electronic properties of this compound, drawing upon established principles of molecular electronics and surface science. While direct quantitative electronic data for this specific molecule is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the expected electronic behavior, characterization methodologies, and the fundamental principles governing its application.

Molecular Structure and Self-Assembly

This compound's structure is key to its functionality. The terminal thiol (-SH) group serves as a robust anchor to gold substrates, forming a strong gold-thiolate bond. The long alkyl chain provides an insulating barrier, while the centrally located cis-double bond disrupts the close packing that is characteristic of saturated alkanethiol SAMs. This results in a less ordered, more dynamic monolayer.

Methodological & Application

Application Note: Protocol for the Formation of cis-9-Octadecene-1-thiol Self-Assembled Monolayers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols on gold are a well-studied model system for creating functionalized surfaces with tailored chemical and physical properties.[1] This application note provides a detailed protocol for the formation of self-assembled monolayers of cis-9-Octadecene-1-thiol on gold substrates. The presence of a cis-double bond in the alkyl chain introduces a "kink," leading to a less densely packed and more disordered monolayer compared to its saturated counterparts. This unique structural feature can be exploited in various applications, including biosensing, molecular electronics, and drug delivery, where control of interfacial properties is crucial.

Data Presentation

| Parameter | Octadecanethiol (ODT) SAM | Expected for this compound SAM | Characterization Technique |

| Advancing Contact Angle (Water) | 110-115° | 95-105° | Contact Angle Goniometry |

| Ellipsometric Thickness | 2.1 - 2.5 nm | 1.8 - 2.2 nm | Spectroscopic Ellipsometry |

| Surface Roughness (RMS) | < 1 nm | 1 - 2 nm | Atomic Force Microscopy (AFM) |

| Surface Coverage | ~90-95% | ~70-85% | X-ray Photoelectron Spectroscopy (XPS) / Electrochemistry |

Note: The expected decrease in contact angle, thickness, and surface coverage, along with an increase in surface roughness for the this compound SAM, is due to the steric hindrance from the cis-double bond, which prevents the molecules from packing as tightly as saturated alkanethiols.

Experimental Protocols

This section details the necessary steps for the successful formation of high-quality this compound SAMs on gold substrates. A clean environment is crucial for preventing contamination and ensuring reproducible results.[2][3]

Materials and Reagents

-

This compound (Oleyl mercaptan)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Absolute Ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (≥18 MΩ·cm)

-

Nitrogen gas (high purity)

Equipment

-

Fume hood

-

Ultrasonic bath

-

Tweezers for sample handling

-

Calibrated micropipettes

-

Analytical balance

Substrate Preparation (Gold Surface Cleaning)

-

Solvent Cleaning: Place the gold substrates in a beaker with absolute ethanol and sonicate for 15 minutes to remove organic contaminants.

-

Piranha Etching (Optional but Recommended for Reused or Contaminated Substrates):

-

CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

-

Immerse the substrates in freshly prepared piranha solution for 5-10 minutes.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

-

Final Rinse and Dry: Rinse the cleaned substrates with absolute ethanol and dry them under a gentle stream of high-purity nitrogen gas. The substrates should be used immediately for SAM formation.

SAM Formation

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.84 mg of the thiol in 10 mL of ethanol.

-

Due to the potential for oxidation of the double bond, it is recommended to degas the ethanol with nitrogen for 15-20 minutes before preparing the solution.

-

-

Immersion:

-

Incubation:

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[1]

-

-

Rinsing:

-

After incubation, remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

-

Drying and Storage:

-

Dry the SAM-coated substrates with a gentle stream of nitrogen gas.

-

Store the samples in a clean, dry environment, such as a desiccator or a petri dish, until characterization.[2]

-

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the formation of this compound SAMs.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with cis-9-Octadecene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, offering unique optical and electronic properties that make them invaluable for a wide range of applications, including drug delivery, biomedical imaging, sensing, and catalysis. The functionalization of AuNPs with specific ligands is crucial for tailoring their properties and ensuring their stability and biocompatibility. This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with cis-9-Octadecene-1-thiol (also known as oleyl mercaptan), an unsaturated long-chain alkanethiol. The presence of the double bond in the alkyl chain offers potential for further chemical modifications, making these functionalized nanoparticles versatile platforms for advanced applications.

The strong affinity between sulfur and gold forms a stable gold-sulfur (Au-S) bond, which is the basis for the self-assembly of thiol-containing molecules on the surface of AuNPs.[1][2] This process displaces the citrate ions used to stabilize the nanoparticles during their synthesis, resulting in a robust and functionalized nanoparticle system.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization with this compound.

| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Characterization Technique |

| Hydrodynamic Diameter | 20-25 nm | 25-35 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to -50 mV | -10 to -20 mV | Dynamic Light Scattering (DLS) |

| Surface Plasmon Resonance (λmax) | 518-522 nm | 523-528 nm | UV-Vis Spectroscopy |

| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |

Experimental Protocols

Materials and Equipment

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate dihydrate

-

This compound (Oleyl mercaptan)

-

Ethanol

-

Deionized (DI) water

-

Glassware (cleaned with aqua regia)

-

Magnetic stirrer with heating plate

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

-

Preparation of Solutions:

-

Prepare a 1 mM solution of HAuCl₄ in DI water.

-

Prepare a 38.8 mM solution of sodium citrate in DI water.

-

-

Synthesis:

-

In a clean round-bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly inject 5 mL of the 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.

-

The solution will change color from pale yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.[3]

-

Continue boiling and stirring for an additional 15 minutes.

-

Allow the solution to cool to room temperature.

-

Characterize the synthesized AuNPs using UV-Vis spectroscopy, DLS, and TEM. The UV-Vis spectrum should show a surface plasmon resonance peak around 520 nm.[3]

-

Protocol 2: Functionalization with this compound (Ligand Exchange)

This protocol details the surface modification of the citrate-stabilized AuNPs with this compound.

-

Preparation of Thiol Solution:

-

Prepare a 10 mM solution of this compound in ethanol.

-

-

Functionalization:

-

To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 10 mM this compound solution dropwise while stirring.

-

Allow the mixture to stir at room temperature for at least 12 hours to ensure complete ligand exchange.

-

-

Purification:

-

Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 10,000 x g for 30 minutes). The exact speed and time will depend on the nanoparticle size.

-

Remove the supernatant, which contains excess thiol and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining unbound thiol.

-

Repeat the centrifugation and resuspension steps at least two more times.

-

Finally, resuspend the purified functionalized AuNPs in a suitable solvent, such as ethanol or chloroform, for storage and further use.

-

-

Characterization:

-

Characterize the functionalized AuNPs using UV-Vis spectroscopy, DLS, and TEM to confirm successful functionalization and assess their stability. A red-shift in the surface plasmon resonance peak is indicative of a change in the nanoparticle's surface chemistry.[4]

-

Visualizations

Experimental Workflow

References

- 1. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and characterization of gold nanoparticle-based colorimetric sensing assay functionalized with L-cysteine for the detection of calcium carbide in ripened mango and banana fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Surface Quantification of Multifunctionalized Gold Nanoparticles Using UV–Visible Absorption Spectroscopy Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification of Biosensors using cis-9-Octadecene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces provide a versatile platform for the fabrication of highly sensitive and specific biosensors.[1] cis-9-Octadecene-1-thiol, an unsaturated long-chain alkanethiol, offers a unique molecular architecture for creating well-defined and functional biointerfaces. Its long hydrocarbon chain contributes to the formation of a densely packed and insulating layer, while the cis-double bond introduces a kink in the chain, potentially influencing the packing density and providing a less rigid matrix that may be advantageous for accommodating bulky biomolecules.[2] This document provides detailed application notes and protocols for the use of this compound in the surface modification of gold-based biosensors.

Key Applications

The use of this compound for surface modification is applicable to a wide range of biosensing platforms, including:

-

Electrochemical Biosensors: For creating an insulating layer that minimizes non-specific binding and allows for sensitive detection of analytes through techniques like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).

-

Surface Plasmon Resonance (SPR) Biosensors: To provide a stable and functionalizable surface for the label-free, real-time monitoring of biomolecular interactions.

-

Quartz Crystal Microbalance (QCM) Biosensors: For the development of mass-sensitive biosensors where the SAM provides a well-defined surface for biomolecule immobilization.

-

Drug Discovery and Development: In the creation of cell-based assays and high-throughput screening platforms where surface chemistry plays a critical role in controlling cell adhesion and protein interactions.

Data Presentation

The following table summarizes expected quantitative data for a this compound self-assembled monolayer on a gold surface. These values are based on typical results for long-chain alkanethiols and may vary depending on the specific experimental conditions.

| Parameter | Expected Value | Characterization Technique |

| Contact Angle (Water) | 95° - 110° | Goniometry |

| Monolayer Thickness | 1.8 - 2.5 nm | Ellipsometry / AFM |

| Reductive Desorption Peak Potential | -0.8 V to -1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Charge Transfer Resistance (Rct) | > 1 MΩ·cm² (in presence of redox probe) | Electrochemical Impedance Spectroscopy |

| Surface Coverage (Γ) | 3.0 - 4.5 x 10⁻¹⁰ mol/cm² | Chronocoulometry / Reductive Desorption |

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

A pristine gold surface is crucial for the formation of a high-quality SAM.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers, or QCM crystals)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Place the gold substrates in a glass container.

-

Carefully add fresh Piranha solution to immerse the substrates. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Leave the substrates in the Piranha solution for 10-15 minutes.

-

Carefully decant the Piranha solution into a designated waste container.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Rinse the substrates with ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation.

Protocol 2: Formation of this compound Self-Assembled Monolayer

This protocol describes the formation of the SAM from a solution of this compound.

Materials:

-

Cleaned gold substrates

-

This compound

-

Ethanol (absolute)

-

Airtight glass container

Procedure:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Place the cleaned gold substrates in an airtight glass container.

-

Pour the thiol solution into the container, ensuring the substrates are fully submerged.

-

Seal the container to minimize exposure to air and light.

-